Cerium(IV) hydroxide

描述

The exact mass of the compound Cerium hydroxide (Ce(OH)4), (T-4)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

cerium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [MSDSonline] | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium perhydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12014-56-1 | |

| Record name | Cerium perhydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to Cerium(IV) Hydroxide: Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cerium(IV) hydroxide, a compound of significant interest due to its versatile applications in catalysis, materials science, and emerging biomedical fields.[1] This document details its chemical formula, structural characteristics, physicochemical properties, and key experimental protocols for its synthesis and characterization.

Chemical Formula and Nomenclature

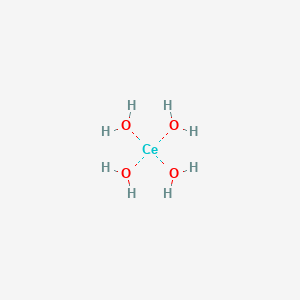

This compound, also known as ceric hydroxide, is an inorganic compound with the chemical formula Ce(OH)₄ .[2][3] It is identified by the CAS Number 12014-56-1.[3] Alternative names include cerium tetrahydroxide and hydrated cerium oxide.[4][5]

Chemical Structure and Morphology

This compound is typically a yellowish powder that is insoluble in water but dissolves in concentrated acids.[2] Its structure is not monolithic and can be prepared in several forms, each with distinct morphological and crystalline properties.

-

Amorphous Form: Often obtained as a gelatinous precipitate, which can be described as CeO₂·xH₂O (where x ranges from 0.5 to 2).[2] This form is characterized by a lack of long-range crystalline order.[6]

-

Granular Form: A denser, more easily filterable granular precipitate can be produced by boiling an insoluble cerium(IV) salt in a sodium hydroxide solution.[2][7]

-

Nanocrystalline Form: Nanocrystalline this compound (NCs-Ce(OH)₄) has been successfully synthesized and serves as a key intermediate for producing cerium oxide (CeO₂) nanoparticles.[8] X-ray diffraction (XRD) analysis of this form reveals a cubic fluorite structure.[8][9] The average crystallite size for these nanoparticles is reported to be in the range of 3–4 nm.[8]

The relationship between the synthesis precursors and the resulting structure of this compound is crucial for tailoring its properties for specific applications.

Caption: Synthesis pathways from various precursors to different forms of Ce(OH)₄.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 208.15 g/mol | [3][10][11] |

| Appearance | Yellow to pale brown powder | [3] |

| Solubility in Water | Insoluble | [2][12] |

| Solubility in Acid | Soluble in concentrated acids | [2][12] |

| p Ksp | 47.7 | [12] |

| Crystallite Size (NCs) | 3–4 nm | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound.

Protocol 1: Synthesis from Cerium(III) Carbonate [2]

-

Reactant Preparation: React cerium(III) carbonate (Ce₂(CO₃)₃) with acetic acid (CH₃COOH) to produce cerium(III) acetate (Ce(CH₃COO)₃).

-

Reaction: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3CO₂ + 3H₂O

-

-

Oxidation: Oxidize the cerium(III) acetate solution with hydrogen peroxide (H₂O₂) in the presence of water.

-

Reaction: 2Ce(CH₃COO)₃ + 3H₂O₂ + 4H₂O → 2Ce(OH)₃(OOH) + 6CH₃COOH

-

-

Precipitation: Add sodium hydroxide (NaOH) to neutralize the acetic acid and facilitate the decomposition of the peroxide intermediate. The reaction is typically heated to around 343 K (70 °C).

-

Product Formation: The intermediate decomposes to form a this compound precipitate.

-

Reaction: 2Ce(OH)₃(OOH) → 2Ce(OH)₄↓ + O₂↑

-

-

Purification: The precipitate is filtered, washed with deionized water to remove soluble byproducts, and dried.

Protocol 2: Synthesis of Nanocrystalline Ce(OH)₄ via Wet Chemical Route [8]

-

Precursor Solution: Dissolve 1.0 g of ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) in 20 mL of deionized water with constant stirring for 1 hour.

-

Precipitation: Add 5 mL of a 1 M ammonium hydroxide (NH₄OH) solution to the precursor solution. Continue stirring for 3 hours.

-

pH Adjustment: Add excess ammonium hydroxide solution drop-wise until a pH of 9.0 is achieved, leading to the formation of a pale yellow precipitate.

-

Isolation and Washing: Centrifuge the mixture to separate the precipitate. Wash the collected solid several times with deionized water to remove residual ammonium and nitrate ions.

-

Drying: Dry the washed precipitate in an oven at 100 °C to remove excess water and obtain the nanocrystalline Ce(OH)₄ powder.

The characterization of synthesized this compound is critical to confirm its identity, purity, morphology, and crystalline nature. A typical workflow involves multiple analytical techniques.

Caption: A typical experimental workflow for the characterization of Ce(OH)₄.

-

X-Ray Diffraction (XRD): Used to identify the crystal structure (e.g., cubic fluorite) and phase purity. The Scherrer equation can be applied to the diffraction peak broadening to estimate the average crystallite size of nanocrystalline materials.[8][9]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and state of agglomeration of the powder.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups, notably the O-H stretching vibrations from the hydroxyl groups, which helps distinguish Ce(OH)₄ from its oxide counterpart, CeO₂.[8][9]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and the decomposition profile of the compound. For this compound, TGA can reveal the temperature at which it dehydrates to form cerium oxide and can suggest the degree of hydration.[8][9]

Conclusion

This compound is a compound with a well-defined stoichiometry but a variable structure that is highly dependent on the synthesis methodology. Its utility as a precursor for cerium oxide nanoparticles, a vital material in catalysis and electronics, underscores the importance of controlling its synthesis.[7][8] The experimental protocols and characterization workflows detailed in this guide provide a robust framework for researchers working with this versatile inorganic material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cerium (IV) Hydroxide Powder (CAS No. 12014-56-1) [stanfordmaterials.com]

- 4. CAS 12014-56-1: Cerium hydroxide (Ce(OH)4), (T-4)- [cymitquimica.com]

- 5. Cerium tetrahydroxide | 12014-56-1 [chemicalbook.com]

- 6. Preparation of Cerium Hydroxide by Green Synthesis and Characterization | Scientific.Net [scientific.net]

- 7. This compound | 12014-56-1 | Benchchem [benchchem.com]

- 8. jos.ac.cn [jos.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. 水酸化セリウム(IV) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Cerium hydroxide (Ce(OH)4), (T-4)- | CeH4O4 | CID 10219931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 12014-56-1 CAS MSDS (Cerium tetrahydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

synthesis and precipitation of ceric hydroxide

An In-depth Technical Guide on the Synthesis and Precipitation of Ceric Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the , Ce(OH)₄. Ceric hydroxide is a critical intermediate in the production of high-purity cerium compounds and nanocrystalline ceria (CeO₂), materials with significant applications in catalysis, electronics, and biomedicine.[1][2] This document details various experimental protocols, presents quantitative data in a comparative format, and visualizes key workflows to support research and development efforts.

Synthesis Methodologies: An Overview

The synthesis of ceric hydroxide can be broadly categorized into several key methods, each offering distinct advantages in controlling particle size, morphology, and purity. The choice of method often depends on the desired characteristics of the final product and the available precursor materials. Common synthesis routes include direct precipitation from cerium(IV) salts, oxidation-precipitation from cerium(III) precursors, sol-gel methods, and hydrothermal synthesis.[3][4][5][6]

Direct Precipitation and Hydrolysis

Direct precipitation, or hydrolysis, is a straightforward and widely used method involving the addition of a base to a solution containing cerium ions to induce the formation of the insoluble hydroxide.[7] This can be performed using either tetravalent (Ce⁴⁺) or trivalent (Ce³⁺) cerium precursors.

-

From Cerium(IV) Precursors: This is the most direct route. A solution of a Ce⁴⁺ salt, such as ammonium cerium nitrate, is treated with a base like ammonium hydroxide or sodium hydroxide. The tetravalent cerium readily hydrolyzes and precipitates as ceric hydroxide.[1][7] The rapid, localized pH change can sometimes lead to less control over particle size and morphology.[4]

-

From Cerium(III) Precursors (Oxidation-Precipitation): This is a common and cost-effective method that starts with more readily available cerium(III) salts, such as cerium(III) nitrate or cerium(III) carbonate.[7][8] The process involves two key steps: the oxidation of Ce³⁺ to Ce⁴⁺, followed by precipitation.[9] Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are typically used in a basic or near-neutral medium to facilitate this transformation.[7][10][11]

Homogeneous Precipitation

To overcome the lack of uniformity associated with direct base addition, homogeneous precipitation is employed. This technique relies on the slow, in situ generation of a precipitating agent (e.g., hydroxide ions) throughout the solution.[4] This is often achieved through the thermal decomposition of a substance like urea or hexamethylenetetramine (HMT), which gradually increases the solution's pH, leading to more uniform nucleation and growth of ceric hydroxide particles.[4][9] This controlled process generally results in monodisperse particles with well-defined morphology.[4]

Sol-Gel Synthesis

The sol-gel method is a versatile bottom-up approach for creating highly pure and homogeneous nanostructures at low processing temperatures.[12] The process involves the transition of a colloidal solution (sol) into a solid-like network (gel). For ceric hydroxide synthesis, a cerium precursor (e.g., cerium nitrate) is hydrolyzed in the presence of a stabilizing or capping agent, such as a polymer or citric acid.[12][13] This is followed by gelation, drying, and often a calcination step to yield the final oxide, with ceric hydroxide being the key intermediate.[13]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as an autoclave.[3] This method is highly effective for producing crystalline nanoparticles. By carefully controlling parameters like the precursor, pH, temperature, and reaction time, the crystallinity and size of ceria nanoparticles, formed via a ceric hydroxide intermediate, can be precisely managed.[3][14]

Experimental Protocols

The following sections provide detailed methodologies for key synthesis experiments.

Protocol 1: Oxidation-Precipitation from Cerium(III) Nitrate

This protocol describes the synthesis of ceric hydroxide using cerium(III) nitrate as the precursor, hydrogen peroxide as the oxidant, and ammonia as the precipitating agent.[7]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Ammonium hydroxide (NH₃·H₂O, concentrated solution)

-

Deionized water

Procedure:

-

Prepare a solution of cerium(III) nitrate in deionized water.

-

While stirring, slowly add hydrogen peroxide to the cerium nitrate solution.

-

Add ammonium hydroxide dropwise to the solution to raise the pH and initiate precipitation. An intermediate, Ce(OH)₃(OOH), will form.[7]

-

Continue stirring the suspension and gently heat the mixture. The intermediate will decompose to form a yellowish precipitate of ceric hydroxide (Ce(OH)₄).[7]

-

After the reaction is complete, filter the precipitate.

-

Wash the collected precipitate several times with deionized water to remove residual ions.

-

Dry the purified ceric hydroxide powder in an oven at a controlled temperature (e.g., 100 °C).[1]

Protocol 2: Direct Precipitation from Ammonium Cerium(IV) Nitrate

This protocol details a wet chemical route using a Ce⁴⁺ precursor.[1]

Materials:

-

Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)

-

Ammonium hydroxide (NH₄OH, 1 M solution)

-

Deionized water

Procedure:

-

Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water in a beaker with constant stirring.[1]

-

Add 5 mL of 1 M ammonium hydroxide solution to the beaker. A gray precipitate may initially form.[1]

-

Continue to add the ammonium hydroxide solution dropwise until the pH of the mixture reaches 9.0.[1]

-

Allow the resulting mixture to stir continuously for 3 hours to ensure the reaction goes to completion.[1]

-

A pale yellow precipitate of Ce(OH)₄ will form.[1]

-

Separate the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water to remove excess ammonium and nitrate ions.[1]

-

Dry the final product in an oven at 100 °C to remove water.[1]

Protocol 3: Sol-Gel Synthesis using a Polymer Template

This protocol is adapted from a method using poly(allylamine) (PAA) as a stabilizing agent to control particle growth.[13]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Poly(allylamine) (PAA)

-

Ammonium hydroxide (1 M solution)

-

Deionized water

Procedure:

-

Prepare two separate solutions: dissolve 20.0 g of cerium nitrate hexahydrate in 100 mL of deionized water, and 5.0 g of PAA in 100 mL of deionized water.[13]

-

Slowly add the cerium nitrate solution to the PAA solution under vigorous stirring. Continue to stir for 30 minutes to form a homogeneous sol.[13]

-

Induce gelation by adding 1 M ammonium hydroxide dropwise to the sol until the pH reaches approximately 10.[13]

-

Stir the resulting suspension at 70 °C for 10 hours until a gel-like material is formed.[13]

-

Collect the precipitate by centrifugation and wash thoroughly to remove impurities.[13]

-

The resulting material is a ceric hydroxide gel intermediate, which can be further processed (e.g., calcined at 400 °C) to obtain cerium oxide nanoparticles.[13]

Data Presentation: Comparative Analysis

The selection of a synthesis strategy significantly impacts the properties of the resulting ceric hydroxide or its derivative, ceria. The tables below summarize quantitative data from various studies.

Table 1: Comparison of Ceric Hydroxide and Ceria Synthesis Methods

| Synthesis Method | Precursor(s) | Reagents | Key Conditions | Particle/Crystallite Size | Yield/Purity | Reference(s) |

| Oxidation-Precipitation | Ce(III) Nitrate, H₂O₂ | NH₃·H₂O | Gentle heating | - | Oxidation >98%, Recovery >99% | [10] |

| Direct Precipitation | (NH₄)₂Ce(NO₃)₆ | NH₄OH | Ambient temp., pH 9.0, 3h stir | 3-4 nm | - | [1] |

| Hydroxide Mediated | Ce(NO₃)₃·6H₂O | NaOH | - | 9-16 nm | - | [8] |

| Homogeneous Precipitation | Ce(IV) precursor | HMT, NH₄OH | pH adjusted to < 8 | Sub-micron, monodisperse | - | [4] |

| Sol-Gel | Ce(NO₃)₃·6H₂O | Poly(allylamine) | pH 10, 70 °C for 10h | - | - | [13] |

| Hydrothermal | Ce(IV) salts | - | 180 °C for 5h | ~3 nm (30 Å) | - | [14] |

| Hydrothermal | Ce(III) salt | - | 180 °C for 5h | ~16 nm (160 Å) | - | [14] |

| Thermal Decomposition | Ce(NO₃)₃·6H₂O | Oleylamine | 240 °C | 4-13 nm | - | [15] |

Table 2: Influence of pH on Cerium Precipitation

| Initial Cerium Species | Precipitating/Oxidizing Agent | Final pH | Key Observation | Reference(s) |

| Ce³⁺ from REOH concentrate | KMnO₄, Na₂CO₃, NH₄OH | 4.0 | Optimum pH for Ce recovery | [16][17] |

| Ce³⁺ (aq) | (e-beam induced) | Local pH > 10.4 | Precipitation of Ce(OH)₃ occurs | [18][19] |

| Ce⁴⁺ (aq) | Hydrolysis | 0.7 - 1.0 | Ce(OH)₄ precipitates | [9] |

| Ce⁴⁺ in solution | NH₄OH | > 8.0 | Amorphous cerium hydroxide precipitates | [4] |

| Ce³⁺, La³⁺, etc. | NH₄OH | 6.0 - 8.0 | Trivalent rare earth hydroxides precipitate | [9] |

| Ce⁴⁺ from oxidized REE composite | NaOH | 2.5 (in H₂SO₄) | Selective precipitation of Ce(OH)₄ | [20] |

| Ce⁴⁺ from oxidized REE composite | NaOH | 1.0 (in HCl) | Selective precipitation of Ce(OH)₄ | [20] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships in ceric hydroxide synthesis.

General Workflow for Precipitation Synthesis

Caption: General workflow for the synthesis of Ce(OH)₄ via direct precipitation.

Oxidation-Precipitation Pathway from Ce(III)

Caption: Pathway for Ce(OH)₄ synthesis from a Ce(III) precursor.

Sol-Gel Synthesis Workflow

Caption: Workflow for the sol-gel synthesis of ceric hydroxide intermediates.

References

- 1. jos.ac.cn [jos.ac.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. Cerium(IV) hydroxide | 12014-56-1 | Benchchem [benchchem.com]

- 4. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scialert.net [scialert.net]

- 9. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preliminary Study of the Effect of pH on Ce, Nd, La, Pr Recovery from REOH Concentrate | Scientific.Net [scientific.net]

- 18. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]

- 19. The formation of cerium(iii) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. imim.pl [imim.pl]

cerium(IV) hydroxide CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on cerium(IV) hydroxide, a versatile inorganic compound with significant applications in research and development. This document covers its chemical identity, safety data, and detailed experimental protocols relevant to its synthesis and application in catalysis and biomedicine.

Chemical Identification and Properties

This compound, also known as ceric hydroxide, is an inorganic compound with the chemical formula Ce(OH)₄.[1] It is typically a yellow to pale brown powder.[2] The compound is notable for its insolubility in water and solubility in concentrated acids.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 12014-56-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | Ce(OH)₄ | [1][2][4][5] |

| Molecular Weight | 208.15 g/mol | [2][4][5][6] |

| Appearance | Yellow to pale brown powder | [2] |

| Solubility | Insoluble in water; soluble in concentrated acids | [1][8] |

| Purity | ≥ 99.5% (Trace metal basis) | [4] |

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets. It is imperative to consult the full MSDS from your supplier before handling this chemical.

Table 2: Hazard Identification and First Aid Measures

| Hazard Statement | Precautionary Statement | First Aid Measures |

| Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][11] | Do not breathe dust/fume/gas/mist/vapors/spray.[9] Wash skin thoroughly after handling.[9] Wear protective gloves/protective clothing/eye protection/face protection.[9] | If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If Swallowed: Rinse mouth. Do NOT induce vomiting.[9] |

Table 3: Handling, Storage, and Personal Protective Equipment (PPE)

| Handling | Storage | Personal Protective Equipment |

| Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust.[12] | Store in a cool, dry, well-ventilated area.[13] Keep container tightly closed.[9] | Eye/Face Protection: Wear tightly fitting safety goggles.[14] Skin Protection: Wear impermeable gloves and protective work clothing.[13] Respiratory Protection: Use a NIOSH/MSHA approved respirator when high concentrations are present.[13] |

Experimental Protocols

This compound is a key precursor in the synthesis of cerium oxide nanoparticles (nanoceria), which have garnered significant interest for their catalytic and biomedical applications.

Synthesis of Nanocrystalline this compound

This protocol describes a simple wet chemical method for the synthesis of nanocrystalline this compound at ambient temperature.[3]

Materials:

-

Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water with constant stirring.

-

To this solution, add 5 mL of 1M ammonium hydroxide solution and continue stirring for 1 hour. A gray precipitate will form.

-

Add excess ammonium hydroxide dropwise until the solution reaches a pH of 9.0.

-

Continue stirring the mixture for an additional 3 hours to ensure the reaction is complete.

-

A pale yellow precipitate of this compound will appear. Centrifuge the mixture to collect the precipitate.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the washed precipitate in an oven at 100°C to obtain nanocrystalline this compound.[3]

Caption: Workflow for the synthesis of nanocrystalline this compound.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines the evaluation of the antioxidant capacity of cerium oxide nanoparticles, which can be synthesized from this compound, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

Cerium oxide nanoparticles (CeO₂-NPs) dispersed in a suitable solvent (e.g., ethanol).

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol (e.g., 25 µg/mL).

-

Ascorbic acid (as a reference standard).

-

Ethanol.

-

96-well plate or cuvettes.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of dilutions of the CeO₂-NPs suspension at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).

-

In a 96-well plate or cuvettes, mix a fixed volume (e.g., 2 mL) of each CeO₂-NPs dilution with an equal volume (e.g., 2 mL) of the DPPH solution.

-

Prepare a control sample containing only the DPPH solution and the solvent.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition of the DPPH radical using the following formula:

-

Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Plot the percentage of inhibition against the concentration of CeO₂-NPs to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH free radicals).

Caption: Experimental workflow for the DPPH antioxidant activity assay.

Applications in Research and Drug Development

This compound and its derivative, cerium oxide, are gaining prominence in several high-impact research areas:

-

Catalysis: They are utilized as catalysts in various chemical reactions, including the purification of automobile exhaust gases.[2][5]

-

Drug Delivery: The unique properties of ceria nanoparticles, such as their antioxidant capabilities, make them promising candidates for use as nanocarriers to improve the delivery and therapeutic efficacy of anticancer drugs.[14]

-

Biomedical Applications: Research is exploring their potential as antioxidants in biomedical applications due to their ability to scavenge free radicals.[4][13]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 12014-56-1 | Benchchem [benchchem.com]

- 3. jos.ac.cn [jos.ac.cn]

- 4. mdpi.com [mdpi.com]

- 5. This compound Ce(OH)4 CAS 12014-56-1 For Exhaust Gas Purification Catalyst [m.rare-earthmaterials.com]

- 6. mocedes.org [mocedes.org]

- 7. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]

- 12. In Vitro and In Vivo Antioxidant Activity of the New Magnetic-Cerium Oxide Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04132A [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Cerium(IV) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cerium(IV) hydroxide (Ce(OH)₄) in various solvents. Given the limited availability of direct quantitative data for this compound, this guide also incorporates data from its anhydrous counterpart, cerium(IV) oxide (CeO₂), as a proxy to infer solubility trends, particularly in acidic media. This document is intended to be a valuable resource for researchers and professionals working with cerium compounds in fields such as materials science, catalysis, and pharmaceutical development.

Executive Summary

This compound is a yellowish powder that is practically insoluble in water but demonstrates solubility in concentrated acidic solutions.[1] Its solubility is a critical parameter in its synthesis, purification, and various applications. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is scarce in the literature. The most definitive value is its solubility product constant (Ksp), which describes its dissolution in water.

Solubility in Aqueous Solutions

This compound is classified as insoluble in water.[1] The insolubility can be quantified by its pKsp, which has been reported to be 47.7.[2]

Table 1: Solubility Product Constant of this compound in Water

| Parameter | Value | Temperature (°C) | Pressure (kPa) |

| pKsp | 47.7 | 25 | 100 |

From the Ksp value, the molar solubility of Ce(OH)₄ in pure water can be calculated as follows:

Ksp = [Ce⁴⁺][OH⁻]⁴ = --INVALID-LINK--⁴ = 256[Ce⁴⁺]⁵ Solubility (s) = [Ce⁴⁺] = (Ksp/256)^(1/5)

Given a pKsp of 47.7, the Ksp is 10⁻⁴⁷⁷. This results in an extremely low molar solubility, confirming its practical insolubility in water.

The solubility of this compound is also highly dependent on the pH of the aqueous solution. In acidic conditions, the hydroxide ions are neutralized, shifting the equilibrium towards dissolution. Conversely, in basic solutions, the common ion effect further suppresses its already low solubility.

Solubility in Acidic Solutions

This compound dissolves in concentrated acids.[1] While specific quantitative data for Ce(OH)₄ is limited, studies on the dissolution of cerium(IV) oxide (CeO₂) provide valuable insights. The dissolution rate and extent are influenced by the type of acid, its concentration, and the temperature.

For instance, the dissolution of CeO₂ in sulfuric acid is slow but increases with both acid concentration and temperature.[3][4] One study reported that it took over three days to dissolve 4 mmol of CeO₂ powder in 100 mL of 12 M sulfuric acid at 90°C.[3][4] The dissolution rate was found to be proportional to the acid concentration raised to the power of 6.5 and followed the Arrhenius equation with an activation energy of 120 kJ/mol.[3][4]

The addition of a reducing agent, such as hydrogen peroxide, can significantly enhance the dissolution of CeO₂ in acids like nitric acid.[5] This is because the reduction of Ce(IV) to the more soluble Ce(III) state facilitates the dissolution process.

Solubility in Alkaline Solutions

This compound exhibits amphoteric properties, meaning it can react with both acids and bases.[6] However, its solubility in alkaline solutions is generally low. The common ion effect from the hydroxide ions in the alkaline medium further reduces its solubility.

Solubility in Organic Solvents

There is a notable lack of specific quantitative data on the solubility of this compound in organic solvents in publicly available literature. Generally, inorganic hydroxides tend to have very low solubility in non-polar organic solvents.

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of the solubility of this compound.

Protocol for Determining Aqueous Solubility (Ksp)

This protocol is based on the principle of preparing a saturated solution and measuring the hydroxide ion concentration via pH to calculate the Ksp.

Materials:

-

This compound powder

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Constant temperature water bath

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C).

-

Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for a few hours at the constant temperature.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

pH Measurement:

-

Measure the pH of the filtered, saturated solution using a calibrated pH meter.

-

-

Calculation of Ksp:

-

From the measured pH, calculate the pOH: pOH = 14 - pH.

-

Calculate the hydroxide ion concentration: [OH⁻] = 10^(-pOH).

-

Based on the stoichiometry of the dissolution reaction (Ce(OH)₄ ⇌ Ce⁴⁺ + 4OH⁻), the cerium ion concentration is [Ce⁴⁺] = [OH⁻]/4.

-

Calculate the solubility product constant: Ksp = [Ce⁴⁺][OH⁻]⁴.

-

Protocol for Determining Solubility in Acidic Solutions

This protocol involves dissolving a known amount of this compound in an acidic solution and quantifying the dissolved cerium concentration.

Materials:

-

This compound powder

-

Acidic solutions of known concentrations (e.g., H₂SO₄, HNO₃, HCl)

-

Volumetric flasks

-

Analytical balance

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Spectrophotometer for cerium quantification

-

Constant temperature shaker bath

Procedure:

-

Preparation of Test Solutions:

-

Accurately weigh a series of small, known amounts of this compound powder.

-

Add each weighed sample to a separate volumetric flask containing a known volume of the acidic solvent.

-

-

Dissolution:

-

Place the flasks in a constant temperature shaker bath and agitate for a predetermined time to facilitate dissolution. The time required will depend on the acid concentration and temperature and may need to be determined empirically.

-

-

Quantification of Dissolved Cerium:

-

After the dissolution period, allow any remaining solid to settle.

-

Take an aliquot of the clear supernatant.

-

Dilute the aliquot as necessary to fall within the linear range of the analytical instrument.

-

Analyze the concentration of cerium in the diluted solution using a calibrated ICP-MS or a suitable spectrophotometric method.

-

-

Calculation of Solubility:

-

Calculate the concentration of cerium in the original acidic solution, taking into account any dilutions.

-

Express the solubility in terms of grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the solubility of this compound.

Caption: Logical relationship between solvent type and Ce(OH)₄ solubility.

Caption: General experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a complex property influenced by the solvent system, pH, and temperature. While it is definitively insoluble in water, its solubility in concentrated acids allows for its use in various chemical syntheses and applications. The provided experimental protocols offer a robust framework for researchers to determine its solubility under specific conditions. Further research is warranted to generate a more comprehensive quantitative dataset, particularly in various acidic and organic solvents, to better support the growing applications of cerium-based materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 12014-56-1 CAS MSDS (Cerium tetrahydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Dissolution of Cerium Oxide in Sulfuric Acid | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 12014-56-1: Cerium hydroxide (Ce(OH)4), (T-4)- [cymitquimica.com]

Unraveling the Structure of Cerium(IV) Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(IV) hydroxide, Ce(OH)₄, is a key inorganic compound, notable for its role as an intermediate in the synthesis of nanocrystalline ceria (CeO₂), a material with extensive applications in catalysis, biomedical sciences, and optics.[1][2][3] Despite its significance, a definitive, complete crystal structure for pure, bulk Ce(OH)₄ remains elusive in the scientific literature. Current understanding is predominantly derived from experimental studies on its nanocrystalline form. This technical guide provides a comprehensive overview of the experimentally suggested crystal structure of nanocrystalline Ce(OH)₄, details on its synthesis, and the characterization techniques employed.

Theoretical and Experimental Crystal Structure

The diffraction patterns of synthesized nanocrystalline Ce(OH)₄ typically exhibit broadened peaks corresponding to the (111), (200), (220), and (331) reflection planes, which are characteristic of a cubic fluorite lattice.[4] However, the very small crystallite size, generally in the range of 3-4 nm, results in significant peak broadening, which complicates a precise determination of lattice parameters and atomic positions.[1][2][4]

Crystallographic Data

The following table summarizes the typical crystallographic data obtained from experimental studies on nanocrystalline Ce(OH)₄.

| Parameter | Value/Description | Source |

| Crystal System | Cubic | [1][4] |

| Suggested Structure | Fluorite-type | [1][4] |

| Observed Reflection Planes | (111), (200), (220), (331) | [4] |

| Average Crystallite Size | 3–4 nm | [1][2][4] |

Experimental Protocols

The synthesis of nanocrystalline Ce(OH)₄ is most commonly achieved through wet chemical precipitation methods. These protocols are valued for their simplicity and scalability.

Wet Chemical Precipitation Method

A prevalent method for synthesizing nanocrystalline Ce(OH)₄ involves the precipitation of a cerium salt with a base at ambient temperature.[1]

Materials:

-

Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

A solution of ammonium cerium(IV) nitrate is prepared by dissolving the salt in deionized water.

-

With constant stirring, an ammonium hydroxide solution is added dropwise to the cerium nitrate solution.

-

The addition of the base induces the formation of a precipitate.

-

The pH of the solution is adjusted to a specific value, typically around 9.0, by the continued addition of ammonium hydroxide to ensure complete precipitation.[1]

-

The resulting mixture is stirred for several hours to allow the reaction to go to completion.[1]

-

The precipitate is then collected, washed with deionized water and ethanol to remove impurities, and dried.

The following diagram illustrates the workflow for the wet chemical synthesis of nanocrystalline Ce(OH)₄.

References

The History and Discovery of Cerium Hydroxide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of cerium hydroxide compounds. It details modern synthesis protocols, explores their emerging role in biological signaling pathways relevant to drug development, and presents key quantitative data in a structured format.

A Journey from Discovery: The History of Cerium and its Hydroxides

The story of cerium hydroxide begins with the discovery of the element cerium itself. In 1803, two independent groups of chemists, Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and Martin Heinrich Klaproth in Germany, identified a new earth in a mineral later named cerite.[1][2] Berzelius and Hisinger named the new element "cerium" after the recently discovered asteroid, Ceres.[3][4] Klaproth had independently named the oxide "ockroite".[3]

Early investigations by Berzelius and Hisinger revealed that cerium could exist in two oxidation states, forming either colorless or yellow-red salts.[3][5] This unique property of cerium, particularly its stable +4 oxidation state, is a defining feature of its chemistry and that of its compounds, including the hydroxides.[1] While these early studies focused on the oxide ("ceria") and various salts, the specific isolation and characterization of cerium(III) hydroxide (Ce(OH)₃) and cerium(IV) hydroxide (Ce(OH)₄) as distinct compounds evolved with the broader understanding of rare earth chemistry in the 19th century.

The separation of rare earth elements was a significant challenge for 19th-century chemists.[6] The precipitation of hydroxides from aqueous solutions by the addition of an alkali, such as sodium hydroxide or ammonia, became a common method for separating these elements.[7][8] It is within this context of advancing analytical and separation techniques that the systematic study and characterization of individual rare earth hydroxides, including those of cerium, would have occurred. While a definitive first synthesis for Ce(OH)₃ and Ce(OH)₄ is not clearly documented in readily available sources, their preparation would have followed the general methods developed for precipitating metal hydroxides.

Synthesis and Properties of Cerium Hydroxide Compounds

Cerium forms two primary hydroxide compounds: cerium(III) hydroxide and this compound. Their synthesis, properties, and characteristics are summarized below.

Cerium(III) Hydroxide (Ce(OH)₃)

Cerium(III) hydroxide is a white, gelatinous precipitate.[9] It is the more basic of the two hydroxides and is readily oxidized to the +4 state.

Experimental Protocol: Synthesis of Cerium(III) Hydroxide Nanoparticles

A common method for synthesizing Ce(OH)₃ nanoparticles involves the hydrolysis of a Ce(III) salt in an alkaline solution.

-

Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), sodium hydroxide (NaOH), deionized water.

-

Procedure:

-

Prepare a solution of cerium(III) nitrate in deionized water.

-

Separately, prepare a solution of sodium hydroxide.

-

Under vigorous stirring, add the sodium hydroxide solution dropwise to the cerium(III) nitrate solution.

-

A white precipitate of Ce(OH)₃ will form.

-

The precipitate can be collected by centrifugation, washed several times with deionized water to remove impurities, and then dried.

-

This compound (Ce(OH)₄)

This compound is a yellow, gelatinous precipitate that is less basic than its Ce(III) counterpart.[10] It is often considered a hydrated form of cerium(IV) oxide (CeO₂·nH₂O).

Experimental Protocol: Synthesis of this compound

The synthesis of Ce(OH)₄ typically involves the oxidation of a Ce(III) salt in a basic medium.[10]

-

Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), ammonium hydroxide (NH₄OH), hydrogen peroxide (H₂O₂), deionized water.

-

Procedure:

-

Dissolve cerium(III) nitrate hexahydrate in deionized water.

-

Add ammonium hydroxide to the solution to precipitate Ce(OH)₃.

-

To the resulting suspension, slowly add hydrogen peroxide, which acts as an oxidizing agent.

-

The white precipitate of Ce(OH)₃ will oxidize to the yellow-colored Ce(OH)₄.

-

The Ce(OH)₄ precipitate is then collected, washed, and dried.

-

An alternative method involves the reaction of cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.[10]

Quantitative Data of Cerium Hydroxide Compounds

The following tables summarize key quantitative data for cerium(III) and this compound.

| Property | Cerium(III) Hydroxide (Ce(OH)₃) |

| Molar Mass | 191.14 g/mol [11] |

| Appearance | White solid[9] |

| Solubility in Water | Insoluble |

| Solubility Product (Ksp) | 2.0 x 10⁻²⁰[12][13] |

| Molar Solubility | 5.2 x 10⁻⁶ mol/L[14][15] |

| Thermal Decomposition | Decomposes to CeO₂ upon heating.[16] |

| Property | This compound (Ce(OH)₄) |

| Molar Mass | 208.15 g/mol [17] |

| Appearance | Yellow gelatinous precipitate[17] |

| Solubility in Water | Insoluble[18] |

| Solubility in Acid | Soluble in concentrated acids[18] |

| Thermal Decomposition | Decomposes to CeO₂ and water upon heating (above 100°C).[16] |

Role in Biological Signaling Pathways

Recent research has focused on the biological activities of cerium oxide nanoparticles (nanoceria), which are often synthesized from cerium hydroxide precursors. These nanoparticles have shown significant potential in modulating cellular signaling pathways, particularly those involved in oxidative stress and inflammation, making them of great interest to the drug development community. The unique redox chemistry of cerium, cycling between the +3 and +4 oxidation states, is central to these biological effects.

Oxidative Stress and Antioxidant Pathways

Cerium oxide nanoparticles are known to act as regenerative antioxidants, scavenging reactive oxygen species (ROS). This activity allows them to interfere with several key signaling pathways:

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies have shown that cerium oxide nanoparticles can attenuate the activation of MAPK signaling pathways (p38, ERK1/2, and JNK) induced by oxidative stress.[19][20][21][22][23]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Cerium oxide nanoparticles have been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and subsequent nuclear translocation of p65.[24][25][26][27] This leads to a downregulation of pro-inflammatory gene expression.[24]

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Some studies suggest that cerium oxide nanoparticles can modulate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[28][29]

Cell Proliferation and Survival Pathways

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Research indicates that cerium oxide nanoparticles can interfere with the PI3K/Akt/mTOR signaling pathway.[30][31][32] The specific effects can be context-dependent, with some studies showing activation that promotes cell proliferation.[30]

Experimental Protocol: Western Blot for MAPK Activation

To assess the effect of cerium oxide nanoparticles on MAPK activation, researchers often employ Western blotting.

-

Cell Culture and Treatment:

-

Culture relevant cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.[23]

-

Pre-treat the cells with various concentrations of cerium oxide nanoparticles for a specified duration (e.g., 24 hours).[23]

-

Induce oxidative stress or inflammation using an agent like lipopolysaccharide (LPS).[23]

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).[19][21]

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Experimental Protocol: NF-κB Nuclear Translocation Assay

Immunocytochemistry is a common method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment:

-

Immunostaining:

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against the NF-κB p65 subunit.[24]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Microscopy:

-

Visualize the cells using a fluorescence microscope.

-

The location of the p65 signal (cytoplasmic vs. nuclear) indicates the activation state of the NF-κB pathway.

-

Visualizations

Caption: Experimental workflows for the synthesis of Ce(OH)₃ and Ce(OH)₄.

Caption: Modulation of key signaling pathways by cerium oxide nanoparticles.

References

- 1. Cerium - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cerium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 4. Cerium Symbol, Sources & Uses | Study.com [study.com]

- 5. chemicool.com [chemicool.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for the extraction of minerals with rare earths | Condorchem Enviro Solutions [condorchem.com]

- 8. US3049403A - Process for precipitating readily filterable rare earth hydroxides - Google Patents [patents.google.com]

- 9. Cerium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Cerium(IV) oxide - Wikipedia [en.wikipedia.org]

- 12. homework.study.com [homework.study.com]

- 13. Solved 3. For cerium(III) hydroxide, Ce(OH)3, Ksp equals 2.0 | Chegg.com [chegg.com]

- 14. The molar solubility of cerium(III) hydroxide, \mathrm{Ce}(\mathrm{OH}){3.. [askfilo.com]

- 15. Solved The molar solubility of cerium(III) hydroxide, | Chegg.com [chegg.com]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. mdpi.com [mdpi.com]

- 18. aemree.com [aemree.com]

- 19. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipopolysaccharide induced MAP kinase activation in RAW 264.7 cells attenuated by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mds.marshall.edu [mds.marshall.edu]

- 24. Cerium Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cerium oxide nanoparticles inhibit oxidative stress and nuclear factor-κB activation in H9c2 cardiomyocytes exposed to cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. weilab.nju.edu.cn [weilab.nju.edu.cn]

- 27. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cerium Oxide Nanoparticles Alleviate Hepatic Fibrosis Phenotypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effect of Cerium Oxide Nanoparticles on Oxidative Stress Biomarkers in Rats’ Kidney, Lung, and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Alendronate‐anchored PEGylation of ceria nanoparticles promotes human hepatoma cell proliferation via AKT/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Cerium Oxide Nanoparticles Protect against Oxidant Injury and Interfere with Oxidative Mediated Kinase Signaling in Human-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isoelectric Point of Cerium(IV) Hydroxide Nanoparticles

This guide provides a comprehensive overview of the isoelectric point (IEP) of this compound and cerium oxide nanoparticles, a critical parameter influencing their stability, surface interactions, and biological behavior. Understanding and controlling the IEP is paramount for applications ranging from catalysis to nanomedicine.

Introduction to the Isoelectric Point

The isoelectric point (IEP) is the pH at which the surface of a nanoparticle in a colloidal suspension carries no net electrical charge.[1] At this pH, the zeta potential of the particle is zero. The surface of metal oxides like this compound becomes charged through the adsorption of protons (H⁺) or hydroxide ions (OH⁻) from the aqueous medium.

-

Below the IEP (pH < IEP): The surface is predominantly protonated, resulting in a net positive charge.

-

Above the IEP (pH > IEP): The surface is predominantly deprotonated, resulting in a net negative charge.

The IEP is a crucial indicator of colloidal stability. At the IEP, the absence of electrostatic repulsion between particles leads to maximum agglomeration and minimum dispersion stability.[1] Conversely, dispersions are most stable at pH values far from the IEP, where a high zeta potential (> +30 mV or < -30 mV) ensures strong inter-particle repulsion.[2]

Quantitative Data on Isoelectric Point

The IEP of ceria-based nanoparticles is not a fixed value but varies significantly depending on several factors, most notably the synthesis method and the chemical environment. The table below summarizes reported IEP values from various studies.

| Synthesis Method | Precursor/Key Reagents | Particle/Crystallite Size (nm) | Reported Isoelectric Point (pH) | Reference |

| Hydrothermal | Cerium precursor with HCl treatment | Not Specified | ~9.5 | [1] |

| Forced Hydrolysis | Cerium(IV) Nitrate | 4.4 - 5.7 | 7.6 ± 0.2 | [3][4][5] |

| Not Specified | Truncated Octahedron/Cubic NPs | Not Specified | 6.1 - 6.5 | [6] |

| Forced Hydrolysis | Cerium(IV) Sulphate | 8.6 - 9.0 | 6.7 | [3][4] |

| Microemulsion | Cerium precursor with NH₄OH | Not Specified | ~4.5 | [1] |

| Alkaline Medium Synthesis | Cerium(IV) Sulfate, CTAT, NaOH | 8.5 | 4.0 | [7] |

| Microwave Method | Not Specified | Not Specified | ~4.0 | [7] |

Factors Influencing the Isoelectric Point

Several key factors dictate the surface chemistry of cerium hydroxide nanoparticles and thus their IEP.

-

Synthesis Method: The chosen synthesis route has the most profound impact. A hydrothermal process can yield nanoparticles with a high IEP of 9.5, whereas a microemulsion process using ammonium hydroxide can result in an IEP of approximately 4.5.[1] This difference is attributed to the specific chemicals and treatments involved; for instance, a final treatment with HCl can lead to a positive surface charge, while the use of NH₄OH can result in a negative initial charge.[1]

-

Precursors and Adsorbed Ions: The choice of cerium salt precursor can significantly shift the IEP. The use of cerium sulphate leads to the specific adsorption of sulphate (SO₄²⁻) ions on the nanoparticle surface, which causes the IEP to shift to a lower pH value (e.g., pH 6.7) compared to when cerium nitrate is used (pH 7.6).[3][4]

-

Surface Capping Agents: The use of stabilizers or capping agents during synthesis will alter the surface. For example, polyvinylpyrrolidone (PVP) can induce a negative surface potential.[8]

-

Crystallinity and Morphology: Variations in the crystalline structure and particle shape can also influence the surface charge characteristics and, consequently, the IEP.[9]

Experimental Protocol: IEP Determination via Zeta Potential Titration

The most common and reliable method for determining the IEP of nanoparticles is by measuring the zeta potential as a function of pH.[10]

Objective: To identify the pH at which the net surface charge of this compound nanoparticles is zero.

Materials and Equipment:

-

This compound nanoparticle powder or stock suspension.

-

Deionized (DI) water or a background electrolyte solution (e.g., 0.01 M KNO₃).[7]

-

pH meter.

-

Zeta potential analyzer (e.g., Malvern Zetasizer Nano ZS).[7][11]

-

Titrants: 0.1 N solutions of a strong acid (e.g., HCl or HNO₃) and a strong base (e.g., NaOH or KOH).[11][12]

-

Beakers, pipettes, and a magnetic stirrer.

Procedure:

-

Sample Preparation: Prepare a stock suspension of the nanoparticles. A typical concentration is 0.1 g of powder in 100 mL of DI water or electrolyte solution.[12] Agitate for several minutes to ensure homogeneity.

-

Titration Setup: Place a known volume of the stock suspension (e.g., 10 mL) into a clean beaker with a stir bar.[12]

-

Initial Measurement: Measure the initial pH and zeta potential of the stock suspension. To measure zeta potential, transfer a small aliquot into the measurement cell of the analyzer.[12]

-

pH Adjustment: Manually or using an autotitrator, add small increments of the acid or base solution to adjust the pH of the suspension to a new target value. Allow the sample to equilibrate while stirring.

-

Zeta Potential Measurement: After each pH adjustment, withdraw an aliquot, inject it into a clean disposable zeta potential cell, and perform the measurement.[12] It is recommended to perform at least three measurements at each pH point and average the results.[2][12]

-

Data Collection: Repeat steps 4 and 5 across a wide pH range (e.g., from pH 3 to pH 11) to generate a series of zeta potential values corresponding to different pH levels.

-

Data Analysis: Plot the average zeta potential (in mV) on the y-axis against the corresponding pH on the x-axis. The isoelectric point is the pH value where the plotted curve intersects the y=0 axis.[2]

Visualizations: Workflows and Relationships

dot

Caption: Workflow for the experimental determination of the isoelectric point.

dot

Caption: Factors influencing the isoelectric point of ceria nanoparticles.

References

- 1. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. entegris.com [entegris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Specific ion effects on the electrokinetic properties of iron oxide nanoparticles: experiments and simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP01011J [pubs.rsc.org]

- 12. azom.com [azom.com]

The Enigmatic Redox Behavior of the Cerium(IV)/Cerium(III) Couple in Hydroxide Media: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the redox potential and electrochemical behavior of the Cerium(IV)/Cerium(III) couple in alkaline hydroxide media. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and visualizes the core processes involved. In contrast to its well-characterized behavior in acidic solutions, the Ce(IV)/Ce(III) redox couple exhibits complex, surface-dependent behavior in alkaline environments due to the low solubility of cerium hydroxides.

Executive Summary

Cerium's ability to cycle between the +3 and +4 oxidation states is central to its diverse applications, including catalysis, antioxidant activity, and as a redox mediator. While the formal potential of the Ce(IV)/Ce(III) couple is well-established in acidic media, its characterization in hydroxide solutions is significantly more complex. In alkaline conditions, cerium predominantly exists as insoluble species, namely Cerium(III) hydroxide (Ce(OH)₃) and Cerium(IV) hydroxide (Ce(OH)₄) or its dehydrated form, cerium dioxide (CeO₂). Consequently, the redox potential is governed by solid-state transformations rather than a simple aqueous ion couple. This guide elucidates these transformations, providing the available quantitative data and the experimental context necessary for its interpretation.

Quantitative Data: Redox Potentials in Hydroxide Media

The direct measurement of a standard redox potential for a dissolved Ce(IV)/Ce(III) couple in hydroxide media is precluded by the precipitation of Ce(OH)₃ and Ce(OH)₄.[1][2][3] The electrochemical behavior observed is that of the solid-state conversion between these species. The most direct quantitative data comes from cyclic voltammetry studies on cerium oxide thin films in potassium hydroxide (KOH) solutions.

| Electrolyte Concentration | Anodic Peak Potential (V vs. RHE) | Cathodic Peak Potential (V vs. RHE) | Attributed Redox Reaction | Source |

| 0.1 M KOH | ~0.30 | ~0.15 | Ce(OH)₃ ⇌ CeO₂ + H₂O + e⁻ | [4] |

Note: The potentials are reported versus the Reversible Hydrogen Electrode (RHE), a standard for electrochemical studies in aqueous electrolytes of varying pH. The significant separation between the anodic and cathodic peak potentials indicates a quasi-reversible or irreversible electrochemical process.

The Chemistry of Cerium in Hydroxide Media

In alkaline solutions, the Ce(III) and Ce(IV) ions precipitate to form their respective hydroxides. The Pourbaix diagram for cerium illustrates that at high pH, the stable species are Ce(OH)₃ and Ce(OH)₄ (or CeO₂).[4] The redox transition is therefore a solid-state transformation.

The proposed reaction occurring at the electrode surface in an alkaline medium is the oxidation of solid Ce(OH)₃ to a Ce(IV) species, likely a hydrated form of CeO₂, and its subsequent reduction.

Oxidation: Ce(OH)₃ + OH⁻ → CeO₂ + 2H₂O + e⁻ Reduction: CeO₂ + 2H₂O + e⁻ → Ce(OH)₃ + OH⁻

This process is often described as a synergistic effect involving the reversible transformation of Ce³⁺ to Ce⁴⁺ coupled with the electrosorption of hydroxide ions.[5]

Below is a diagram illustrating the key cerium species and their transformation in an alkaline environment.

Experimental Protocols

The primary technique for investigating the redox potential of the Ce(IV)/Ce(III) couple in hydroxide media is cyclic voltammetry (CV). This method allows for the study of the mechanism and kinetics of the electrode reactions.

General Protocol for Cyclic Voltammetry of Cerium Oxides

This protocol is a generalized procedure based on methodologies reported in the literature for studying cerium oxide electrochemistry in alkaline solutions.[4][6]

1. Electrode Preparation:

-

A working electrode (e.g., platinum, glassy carbon) is coated with a thin film of cerium oxide (CeO₂) or a cerium precursor. This can be achieved through methods such as physical vapor deposition, spin coating of a nanoparticle solution, or electrochemical deposition.

2. Electrochemical Cell Setup:

-

A three-electrode cell is assembled.

-

Working Electrode: The cerium-coated electrode.

-

Reference Electrode: A standard reference electrode suitable for alkaline media, such as a Mercury/Mercury Oxide (Hg/HgO) electrode or a Silver/Silver Chloride (Ag/AgCl) electrode. Potentials can be converted to the RHE scale post-measurement.

-

Counter Electrode: An inert material with a large surface area, typically a platinum wire or mesh.

-

3. Electrolyte Preparation:

-

An aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is prepared at the desired concentration (e.g., 0.1 M, 3 M).[4][5] The solution should be deaerated by bubbling with an inert gas like nitrogen or argon for at least 30 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

4. Cyclic Voltammetry Measurement:

-

The electrochemical cell is connected to a potentiostat.

-

The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then back to the initial potential. The range should encompass the expected redox transitions of the cerium species. For the Ce(OH)₃/CeO₂ couple in 0.1 M KOH, a suitable range would be from approximately -0.1 V to 0.9 V vs. RHE.[4]

-

The current flowing through the working electrode is measured as a function of the applied potential.

-

Multiple cycles are typically run to ensure the system has reached a stable state.

5. Data Analysis:

-

The resulting plot of current versus potential (a voltammogram) is analyzed.

-

The potentials of the anodic (oxidation) and cathodic (reduction) peaks are identified to determine the formal potential of the redox reaction under the specific experimental conditions.

The workflow for this experimental protocol is visualized below.

Conclusion

The redox potential of the Ce(IV)/Ce(III) couple in hydroxide media is fundamentally different from that in acidic media, characterized by the electrochemical transformation of solid cerium hydroxides and oxides. The available data, primarily from cyclic voltammetry, indicates that the Ce(OH)₃/CeO₂ redox transition occurs at approximately 0.15-0.30 V vs. RHE in 0.1 M KOH. A thorough understanding of this solid-state electrochemistry is critical for the development of cerium-based materials for applications in alkaline environments. Further research is needed to establish a more comprehensive dataset of formal potentials across a wider range of hydroxide concentrations and to elucidate the precise mechanisms of charge transfer and ion movement within the solid lattice during redox cycling.

References

- 1. Frontiers | Electrochemical corrosion resistance of aluminum alloy 6101 with cerium-based coatings in an alkaline environment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]

- 4. A model study of ceria–Pt electrocatalysts: stability, redox properties and hydrogen intercalation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03831A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.org [static.igem.org]

A Technical Guide to Quantum Chemical Calculations for Cerium Hydroxide Clusters

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the theoretical and practical aspects of performing quantum chemical calculations on cerium hydroxide and oxyhydroxide clusters. It emphasizes computational methodologies, data interpretation, and the visualization of computational workflows.

Introduction: The Significance of Cerium Hydroxide Clusters

Cerium-based nanomaterials, including oxides and hydroxides, are of significant interest due to their diverse applications in catalysis, biomedical sciences, and environmental remediation. Their reactivity is intrinsically linked to the facile redox chemistry between Ce(III) and Ce(IV) oxidation states.[1][2][3][4] Understanding the formation, structure, and electronic properties of small cerium hydroxide clusters at a quantum-mechanical level is crucial for designing and optimizing these materials for specific applications.

Quantum chemical calculations provide invaluable insights into the geometric structures, stability, and reactivity of these clusters, which can be challenging to characterize experimentally.[5] These computational "experiments" allow for the systematic study of properties like bond lengths, formation energies, and vibrational frequencies, guiding the interpretation of experimental data.[5][6]

Theoretical Background: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common quantum chemical method for studying cerium-containing systems due to its favorable balance of computational cost and accuracy.[7][8] DFT calculations determine the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.

For heavy elements like cerium, special considerations are necessary:

-

Relativistic Effects: The high nuclear charge of cerium means its core electrons travel at speeds approaching the speed of light. This necessitates the inclusion of relativistic corrections in the calculations.[9]

-

Electron Correlation: The strong correlation between electrons in the partially filled 4f orbitals of cerium presents a challenge for standard DFT functionals.[10] To address this, a Hubbard U correction (DFT+U) is often applied to improve the description of localized f-electrons.[1][11] Hybrid functionals, such as B3LYP and HSE06, which mix a portion of exact Hartree-Fock exchange, also provide a more accurate description.[6][11]

Computational Protocol: A Step-by-Step Methodology

This section outlines a detailed protocol for performing quantum chemical calculations on cerium hydroxide clusters.

Choice of Software

Several quantum chemistry software packages can perform these calculations. Gaussian, VASP, and ORCA are common choices.

Model Construction

-

Initial Geometry: Start by building a plausible 3D structure of the cerium hydroxide cluster, e.g., Ce(OH)₃, Ce(OH)₄, or larger oxyhydroxide clusters like [CeₓOᵧ(OH)z]⁻.[6][12]

-

Oxidation State: Define the initial oxidation state of the cerium atoms (typically +3 or +4) and the overall charge and multiplicity of the cluster.

Level of Theory and Basis Sets

The selection of the DFT functional and basis set is critical for obtaining reliable results.

-

DFT Functional:

-

B3LYP: A widely used hybrid functional that often provides good agreement with experimental vibrational frequencies for cerium hydroxides.[6]

-

PBE+U: A common choice for solid-state and larger cluster calculations of ceria, though it may be less reliable for vibrational frequencies without specific tuning.[11][13][14]

-

HSE06: A screened hybrid functional that has shown excellent agreement with experimental vibrational frequencies for CO adsorption on ceria surfaces, suggesting its utility for hydroxide systems as well.[11][14]

-

-

Basis Sets:

-

Cerium (Ce): Due to the large number of core electrons, Effective Core Potentials (ECPs) are almost universally used.[10] The Stuttgart-Dresden (SDD) ECPs and basis sets are a common choice. Basis sets based on a 28-electron ECP, leaving 30 electrons in the valence space, are recommended for a reasonable description of both CeO₂ and Ce₂O₃ electronic structures.[10] For higher accuracy, relativistically contracted basis sets like SARC-ZORA should be considered.[8][9]

-

Oxygen (O) and Hydrogen (H): Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate.[8][15] The "aug-" prefix indicates the addition of diffuse functions, which are important for accurately describing anions and non-covalent interactions.

-

Geometry Optimization

The initial structure must be optimized to find its lowest energy conformation.[16][17]

-

Convergence Criteria: Use tight convergence criteria for forces and displacement to ensure a true energy minimum is found. A gradient norm of less than 0.25 kcal/Ångstrom is a reasonable target for lanthanide complexes.[16]

-

Solvation Effects: If studying the cluster in solution, an implicit solvent model (e.g., the Polarizable Continuum Model, PCM) should be included.

Frequency Analysis

After optimization, a vibrational frequency calculation is essential.

-

Verification of Minimum: A true minimum energy structure will have no imaginary frequencies.[16] The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

-

Thermochemical Data: This step provides important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

IR Spectra: The calculated frequencies and intensities can be used to simulate an infrared (IR) spectrum, which can be directly compared with experimental data.[6]

Computational Workflow Visualization

The following diagram illustrates the typical workflow for a quantum chemical calculation on a cerium hydroxide cluster.

Caption: A typical workflow for quantum chemical calculations on cerium hydroxide clusters.

Data Presentation: Key Quantitative Results

Quantum chemical calculations yield a wealth of quantitative data. Presenting this data in structured tables is essential for comparison and analysis.

Structural Parameters

DFT calculations provide precise information on the geometry of the clusters. Studies on simple LnOH molecules predict a linear geometry.[18] For larger clusters, more complex structures like tri-capped trigonal prisms are observed for hydrated Ce³⁺.[5]

Table 1: Calculated Structural Parameters for Cerium Hydroxide Species

| Species | Method | Ce-O Bond Length (Å) | O-H Bond Length (Å) | Ce-O-H Angle (°) | Reference |

|---|---|---|---|---|---|

| CeOH | B3PW91/SARC-ZORA | 1.898 | 0.966 | 180.0 | [19] |